molecular formula C25H51I B14793802 11-(2-Iodoethyl)tricosane

11-(2-Iodoethyl)tricosane

Cat. No.: B14793802
M. Wt: 478.6 g/mol
InChI Key: DKHBSHOVPGORSE-UHFFFAOYSA-N
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Description

11-(2-Iodoethyl)tricosane is a long-chain alkyl iodide with the molecular formula C25H51I This compound is characterized by the presence of an iodine atom attached to the 11th carbon of a tricosane chain via a 2-iodoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(2-Iodoethyl)tricosane typically involves the iodination of a tricosane derivative. One common method is the reaction of tricosane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 11-(2-Iodoethyl)tricosane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and conditions used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of 11-(2-hydroxyethyl)tricosane, 11-(2-cyanoethyl)tricosane, etc.

    Reduction: Formation of tricosane.

    Oxidation: Formation of 11-(2-hydroxyethyl)tricosane, 11-(2-formylethyl)tricosane, or 11-(2-carboxyethyl)tricosane.

Scientific Research Applications

11-(2-Iodoethyl)tricosane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its long alkyl chain.

    Medicine: Investigated for its potential use in drug delivery systems, where the iodine atom can be used for radiolabeling.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 11-(2-Iodoethyl)tricosane largely depends on its chemical reactivity. The iodine atom can participate in various reactions, making the compound a versatile intermediate. In biological systems, the long alkyl chain can interact with lipid bilayers, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

    Tricosane: A straight-chain alkane with no functional groups.

    11-(2-Bromoethyl)tricosane: Similar structure but with a bromine atom instead of iodine.

    11-(2-Chloroethyl)tricosane: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: 11-(2-Iodoethyl)tricosane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms.

Properties

Molecular Formula

C25H51I

Molecular Weight

478.6 g/mol

IUPAC Name

11-(2-iodoethyl)tricosane

InChI

InChI=1S/C25H51I/c1-3-5-7-9-11-13-14-16-18-20-22-25(23-24-26)21-19-17-15-12-10-8-6-4-2/h25H,3-24H2,1-2H3

InChI Key

DKHBSHOVPGORSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CCI

Origin of Product

United States

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